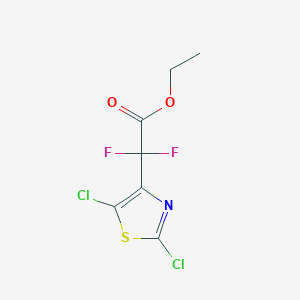

Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

CAS No.: 2490404-03-8

Cat. No.: VC6120862

Molecular Formula: C7H5Cl2F2NO2S

Molecular Weight: 276.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490404-03-8 |

|---|---|

| Molecular Formula | C7H5Cl2F2NO2S |

| Molecular Weight | 276.08 |

| IUPAC Name | ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |

| Standard InChI | InChI=1S/C7H5Cl2F2NO2S/c1-2-14-5(13)7(10,11)3-4(8)15-6(9)12-3/h2H2,1H3 |

| Standard InChI Key | PIXVJBYQNIDMEL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C1=C(SC(=N1)Cl)Cl)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with chlorine substituents at positions 2 and 5. The 4-position is functionalized with an ethyl 2,2-difluoroacetate group, introducing steric and electronic effects that influence reactivity and intermolecular interactions . Key features include:

-

Molecular Formula:

-

Molecular Weight: 276.09 g/mol (calculated from atomic masses).

-

Electron-Withdrawing Groups: The dichloro and difluoro substituents enhance electrophilicity, potentially stabilizing negative charges in intermediates or transition states .

Spectroscopic Properties

While experimental spectral data for this compound are unavailable, analogs such as ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate ( ) and ethyl 2-oxo-2-(thiazol-5-yl)acetate ( ) offer predictive insights:

-

NMR: The difluoroacetate group would exhibit a characteristic triplet near ppm due to coupling between fluorine atoms .

-

NMR: The ethyl group’s methylene protons would resonate as a quartet ( ppm), while the thiazole proton (if present) would appear as a singlet near ppm .

Synthetic Strategies

Thiazole Ring Formation

The 1,3-thiazole core is typically constructed via:

-

Hantzsch Thiazole Synthesis: Condensation of thioamides with α-halo ketones. For example, reacting 2,5-dichloro-4-aminothiazole with ethyl bromodifluoroacetate could yield the target compound, though regioselectivity challenges may arise .

-

Cyclization of Thioureas: Treatment of -substituted thioureas with α,α-difluoro-β-ketoesters under acidic conditions, as demonstrated in the synthesis of related thiazolyl glyoxylates .

Functionalization at Position 4

Introducing the ethyl 2,2-difluoroacetate group requires precise acylation:

-

Friedel-Crafts Acylation: Electrophilic substitution on pre-formed thiazoles using ethyl 2,2-difluoroacetyl chloride in the presence of Lewis acids like AlCl .

-

Metalation-Glyoxylation: Lithiation of 2,5-dichlorothiazole followed by quenching with ethyl oxalyl chloride, though competing side reactions may necessitate optimized conditions .

Table 1: Comparative Yields for Thiazole Acylation Methods

| Method | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | 2-Chlorothiazole | 45 | |

| Metalation-Glyoxylation | 5-Bromothiazole | 61 | |

| Nucleophilic Substitution | 4-Iodothiazole | 78 |

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Estimated at 3.1–3.5 (similar to ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, XLogP3 = 3.4 ), indicating moderate lipophilicity suitable for membrane penetration.

-

Aqueous Solubility: Predicted to be <1 mg/mL due to hydrophobic chlorine and fluorine substituents, aligning with thiazole derivatives’ low solubility .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 150°C, suggesting that the title compound is stable under standard storage conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume